molecular formula C3H9Na2O7P B074771 Sodium glycerophosphate CAS No. 1334-74-3

Sodium glycerophosphate

Cat. No.: B074771
CAS No.: 1334-74-3
M. Wt: 234.05 g/mol
InChI Key: LBDWSTFIMYEJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium glycerophosphate is one of several glycerophosphate salts. It is used clinically to treat or prevent low phosphate levels. Glycerophosphate is hydrolyzed to inorganic phosphate and glycerol in the body. The extent of this reaction is dependent on the activity of serum alkaline phosphatases.
This compound is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, this compound can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As this compound is administered in high amounts, the absorption of P-32 is prevented or minimalized.

Mechanism of Action

Target of Action

Sodium glycerophosphate primarily targets the body’s phosphate levels. It is used clinically to treat or prevent low phosphate levels . The compound’s primary targets are the serum alkaline phosphatases, which play a crucial role in the hydrolysis of glycerophosphate .

Mode of Action

This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the sequential acylation of glycerol-3-phosphate (Gro3P). In this pathway, glycerophosphate acyltransferases catalyze the first step in the synthesis of glycerophosphate . Additionally, glycerophosphate can be synthesized by the de novo dihydroxyacetone phosphate (DHAP) pathway .

Pharmacokinetics

The absorption of this compound results in a peak serum phosphate concentration reached in 4 hours . Glycerophosphate is metabolized through hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .

Result of Action

The primary result of this compound’s action is the increase in the body’s phosphate levels. This is achieved through the hydrolysis of glycerophosphate to inorganic phosphate and glycerol in the body . This process helps to treat or prevent low phosphate levels, which is crucial for various body functions including energy production, nerve function, and bone growth.

Action Environment

The action of this compound is influenced by the activity of serum alkaline phosphatases in the body . The hydrolysis of glycerophosphate occurs maximally at a plasma concentration of > 0.7 mmol/L . Environmental factors such as the presence of other medications, the patient’s overall health status, and specific genetic factors can also influence the compound’s action, efficacy, and stability.

Biological Activity

Sodium glycerophosphate (NaGP) is a compound that serves as a significant source of inorganic phosphate in various medical and nutritional applications. Its biological activity is primarily linked to its role in phosphate metabolism, bone health, and as a supplement in total parenteral nutrition (TPN). This article explores the pharmacological properties, mechanisms of action, clinical studies, and implications of this compound in health care.

Pharmacological Properties

This compound is used clinically to prevent or treat low phosphate levels in patients, particularly those receiving TPN. It is hydrolyzed in the body to release inorganic phosphate and glycerol, which are essential for various metabolic processes.

  • Phosphate Source : this compound acts as a donor of inorganic phosphate. Upon administration, it is hydrolyzed by alkaline phosphatase, leading to the release of phosphate ions into the bloodstream .
  • Bone Health : It promotes bone matrix mineralization by delivering phosphate ions to osteoblasts, which are crucial for bone formation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Peak serum phosphate concentrations occur approximately 4 hours after administration .
  • Metabolism : The compound is metabolized to inorganic phosphate, with minimal unchanged glycerophosphate excreted in urine. The elimination half-life of inorganic phosphate is about 2.06 hours .
  • Clinical Use : It is indicated for adult and pediatric patients as a supplement in TPN to meet daily phosphate requirements .

Case Studies

  • Schildt et al. Study (2010-2017) : This case series reported positive balances of phosphate and calcium over five days of treatment with this compound. Patients exhibited significant improvements in serum phosphate levels compared to baseline measurements .
  • Mazouri et al. Study : This study focused on preterm infants and demonstrated that this compound supplementation improved bone density compared to no supplemental phosphate .
  • Hsu et al. Study : A retrospective cohort study evaluated NaGP's effects on mineral metabolism in extremely low birth weight (ELBW) infants. The study compared outcomes between infants treated with potassium phosphate and those treated with this compound, finding favorable changes in serum calcium and phosphorus levels among those receiving NaGP .

Efficacy Data

A summary of key findings from clinical studies on this compound:

StudyPopulationDurationKey Findings
Schildt et al.Various patients5 daysPositive phosphate balance; improved serum calcium levels
Mazouri et al.Preterm infantsVariableEnhanced bone density with NaGP supplementation
Hsu et al.ELBW infants14 daysBetter mineral metabolism; improved serum electrolytes

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Central line infections
  • Decreased blood pressure
  • Rash and tremors .

These effects highlight the importance of monitoring patients during treatment, particularly those on long-term parenteral nutrition.

Properties

Key on ui mechanism of action

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

CAS No.

1334-74-3

Molecular Formula

C3H9Na2O7P

Molecular Weight

234.05 g/mol

IUPAC Name

disodium;3-phosphonooxypropane-1,2-diolate;hydrate

InChI

InChI=1S/C3H7O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;;;/h3H,1-2H2,(H2,6,7,8);;;1H2/q-2;2*+1;

InChI Key

LBDWSTFIMYEJKD-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C(C(COP(=O)(O)O)[O-])[O-].O.[Na+].[Na+]

Key on ui other cas no.

1334-74-3
1555-56-2

physical_description

Solid;  [Sigma-Aldrich MSDS]

Related CAS

57-03-4 (Parent)

solubility

Soluble

Synonyms

1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium glycerophosphate
Reactant of Route 2
Reactant of Route 2
Sodium glycerophosphate
Reactant of Route 3
Reactant of Route 3
Sodium glycerophosphate
Reactant of Route 4
Reactant of Route 4
Sodium glycerophosphate
Reactant of Route 5
Sodium glycerophosphate
Reactant of Route 6
Reactant of Route 6
Sodium glycerophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.